N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-yl-4-(3-methylbutyl)-1-[(4-methylphenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-6-19(5)28-24(33)21-11-12-22-23(15-21)32-26(31(25(22)34)14-13-17(2)3)29-30-27(32)35-16-20-9-7-18(4)8-10-20/h7-12,15,17,19H,6,13-14,16H2,1-5H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYYQCQAXIISQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol compound, such as 4-methylbenzenethiol, under suitable conditions.
Alkylation and arylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The alkyl and aryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(butan-2-yl)-4-(3-methylbutyl)-1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may modulate the activity of the target proteins, leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacological Implications
- Melting Points: compounds show melting points between 94–130°C, correlating with substituent polarity. For instance, Compound 9c’s hydroxypropanoate ester (129–130°C) has higher polarity than Compound 8’s methyl ester (94–95°C) . The target’s lack of polar esters suggests a lower melting point, though steric bulk may offset this.
- Synthetic Routes: derivatives utilize amino acid hydrochlorides (e.g., L-ValOCH3·HCl) for esterification, whereas the target likely requires sulfanyl group installation via nucleophilic substitution. employs advanced coupling techniques (e.g., palladium catalysis) for fluorinated aryl groups .
- Bioactivity :
- Triazoloquinazolines () are explored for antimicrobial activity due to their rigid, planar structures .
- Triazolopyridines () are often optimized for kinase inhibition, with fluorine and trifluoromethyl groups enhancing target affinity . The target’s carboxamide may mimic kinase inhibitor pharmacophores.
Biological Activity
Overview of Triazoloquinazoline Compounds
Triazoloquinazolines are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound features a complex structure that suggests potential interactions with various biological targets.
Biological Activity
- Anticancer Properties : Many triazoloquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief.
- Antimicrobial Activity : Certain triazoloquinazolines have demonstrated activity against bacterial and fungal strains, making them candidates for further development as antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines is often influenced by structural modifications. Key factors include:
- Substituents on the quinazoline ring : Different functional groups can enhance or diminish biological activity.
- Position of the triazole moiety : The location of the triazole group relative to other substituents can affect binding affinity to target proteins.
Case Studies and Research Findings
While specific case studies on the compound are not available, research on similar compounds indicates:
- A study found that certain triazoloquinazoline derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent activity .
- Another investigation highlighted the dual inhibitory effect of some derivatives against cholinesterases, which has implications for neurodegenerative diseases like Alzheimer's .
Data Table Example
| Compound Structure | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| Triazoloquinazoline A | Anticancer | 10 | Cancer Cell Line |
| Triazoloquinazoline B | COX Inhibition | 15 | COX Enzyme |
| Triazoloquinazoline C | Antimicrobial | 20 | Bacterial Strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
